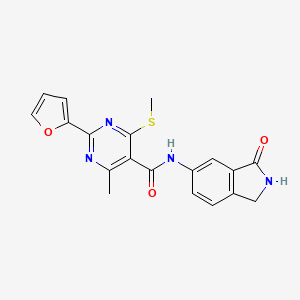

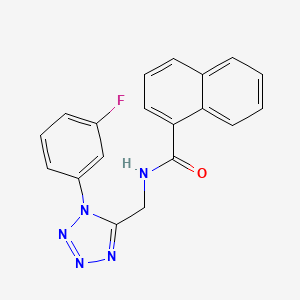

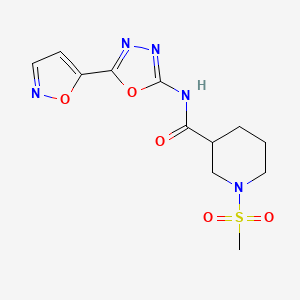

![molecular formula C13H12BrN3OS2 B2931630 2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 450346-46-0](/img/structure/B2931630.png)

2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves the use of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The reaction is carried out in a single-step using microwave-assisted multi-component reactions . Another method involves the treatment of certain compounds with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is influenced by the type of substituents on the heterocyclic ring . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the type of substituents on the heterocyclic ring . For instance, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Wissenschaftliche Forschungsanwendungen

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of 1,3,4-thiadiazole, a core structure related to the compound , possess marked antidepressant and anxiolytic properties. These compounds have been shown to be comparable in efficiency to reference drugs like Imipramine and Diazepam, suggesting their potential utility in treating depression and anxiety disorders. The most potent derivatives identified in these studies promise a significant therapeutic index with minimal side effects (Clerici et al., 2001).

Antimicrobial Activity

Compounds incorporating sulfamoyl moieties, closely related to the thiadiazolo[3,2-a][1,3]diazepine framework, have been synthesized with the aim of exploring their use as antimicrobial agents. These studies have shown that the newly synthesized heterocyclic compounds exhibit promising in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial therapies (Darwish et al., 2014).

Synthetic Applications and Material Science

In the realm of synthetic organic chemistry and material science, the reactions of azatrienes with superbases have yielded polyfunctionalized thiazoles and azaheterocycles. Such reactions demonstrate the versatility of sulfur and nitrogen-containing compounds in creating complex molecules with potential applications ranging from organic materials to pharmaceuticals (Nedolya et al., 2015). Additionally, the synthesis of novel sulfides and sulfones based on methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles has been explored for antimicrobial activity, indicating the role of these compounds in developing coatings and inks with antimicrobial properties (Belavagi et al., 2015).

Wirkmechanismus

Target of Action

Similar thiadiazole-based compounds have been used for the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and its targets .

Biochemical Pathways

It’s known that thiadiazole-based compounds can interact with various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .

Result of Action

The compound exhibits high sensitivity and selectivity for the detection of primary aromatic amines (PAAs) among various amines . It shows unprecedented low detection limits, surpassing all the reported fluorescent sensors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence performance can be affected by the presence of electron-rich PAA molecules . The compound exhibits high stability, high porosity, and high fluorescence performance, making it an ideal platform for sensing these molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3OS2/c14-10-5-3-9(4-6-10)8-19-13-16-17-7-1-2-11(18)15-12(17)20-13/h3-6H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQPIGGVWFDZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

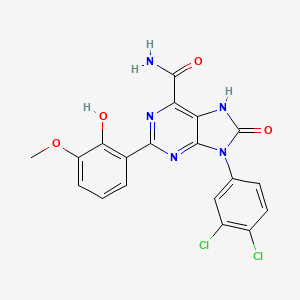

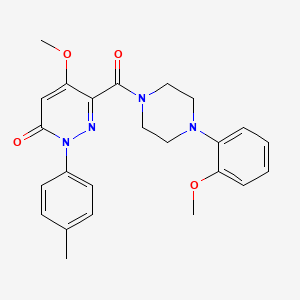

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)

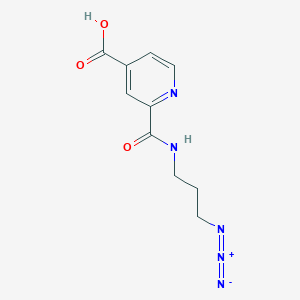

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)

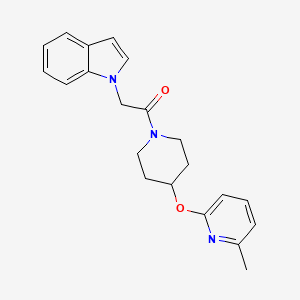

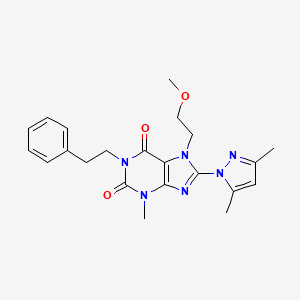

![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)

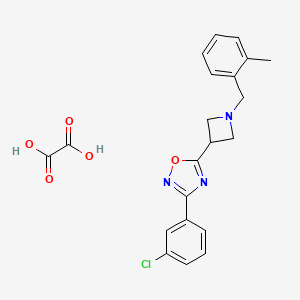

![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)